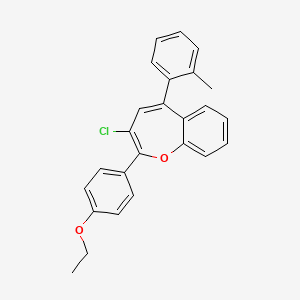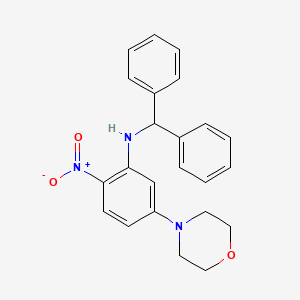![molecular formula C16H16N2O4S B11684318 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate](/img/structure/B11684318.png)
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate is a complex organic compound that features a methoxy group, a thiophene ring, and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate typically involves multiple steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-methoxy-4-formylphenyl acetate with 2-(thiophen-2-yl)acetamide under acidic conditions to form the Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but lacks the thiophene ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine substitution.
Uniqueness
The presence of the thiophene ring and the acetamido group in 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate distinguishes it from similar compounds, potentially enhancing its biological activity and making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)22-14-6-5-12(8-15(14)21-2)10-17-18-16(20)9-13-4-3-7-23-13/h3-8,10H,9H2,1-2H3,(H,18,20)/b17-10+ |
Clé InChI |
JMVHYNHXONPRMN-LICLKQGHSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684250.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684257.png)
![Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B11684263.png)
![2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole](/img/structure/B11684265.png)

![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11684279.png)
![2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11684298.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684314.png)
![Butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11684322.png)

